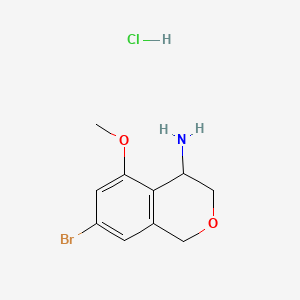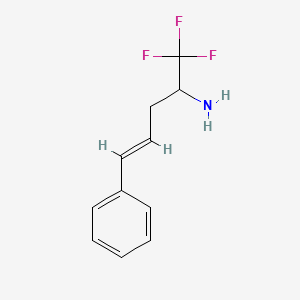
(((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine is a derivative of the amino acid tyrosine. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides. The presence of the fluorenylmethoxycarbonyl group provides stability and prevents unwanted side reactions during synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine typically involves the protection of the amino group of tyrosine with the fluorenylmethoxycarbonyl group. This is achieved by reacting tyrosine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the fluorenylmethoxycarbonyl group, revealing the free amino group.
Substitution: The compound can undergo substitution reactions where the fluorenylmethoxycarbonyl group is replaced by other protective groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted peptides.
Aplicaciones Científicas De Investigación
(((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for research and pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine involves its role as a protective group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of tyrosine, preventing unwanted side reactions during peptide bond formation. This allows for the stepwise construction of peptides with high precision.
Comparación Con Compuestos Similares
Similar Compounds
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-lysine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
Uniqueness
(((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine is unique due to its specific combination of the fluorenylmethoxycarbonyl protective group and the amino acid tyrosine. This combination provides stability and specificity in peptide synthesis, making it a valuable tool in the construction of complex peptides and proteins.
Propiedades
Fórmula molecular |
C26H24N2O6 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H24N2O6/c29-17-11-9-16(10-12-17)13-23(25(31)32)28-24(30)14-27-26(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23,29H,13-15H2,(H,27,33)(H,28,30)(H,31,32) |
Clave InChI |
NCKBLVCKVPALHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/no-structure.png)
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)




![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
